molecular formula C7H8N4S B13063762 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B13063762
M. Wt: 180.23 g/mol
InChI Key: WJYFSLXUBCZFQT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine (CAS 1566668-16-3) is a synthetic heterocyclic organic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H10N4S, it features a molecular structure that incorporates two key pharmacophores: an imidazole ring and a 1,3-thiazole ring, linked by a methylene bridge. The imidazole ring is a five-membered aromatic diazole known for its amphoteric nature and wide presence in biologically active molecules . It is a fundamental building block in natural products like the amino acid histidine and is found in numerous therapeutic agents . The thiazole ring, another nitrogen-sulfur containing heterocycle, is also prevalent in natural products and pharmaceuticals, contributing to a broad spectrum of pharmacological activities . Compounds integrating imidazole and thiazole moieties are an active area of investigation due to their potential multifunctional biological profiles. Research into similar molecular scaffolds has demonstrated significant antimicrobial properties against various bacterial and fungal strains , as well as antioxidant potential . Furthermore, the imidazole core is a recognized structure in oncology research, with several imidazole-based drugs currently in clinical use . The presence of the 2-amine group on the imidazole ring offers a reactive site for further chemical derivatization, making this compound a valuable scaffold or intermediate for the synthesis of novel compounds for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C7H8N4S/c8-7-9-1-2-11(7)3-6-4-12-5-10-6/h1-2,4-5H,3H2,(H2,8,9)

InChI Key

WJYFSLXUBCZFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CSC=N2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

A common approach involves cyclization reactions starting from appropriate precursors that contain the necessary heteroatoms and substituents. The imidazole ring is often formed by cyclizing amidines or related compounds, while the thiazole ring can be synthesized by cyclization of α-haloketones with thiourea or related sulfur-nitrogen sources.

Methylene Bridge Formation

The methylene bridge linking the thiazole and imidazole rings is typically introduced via a halomethylation or by using a suitable methylene donor reagent. For example, a 4-(chloromethyl)-thiazole intermediate can be reacted with imidazol-2-amine under nucleophilic substitution conditions to form the desired compound.

Protection and Deprotection Steps

Protection of amino groups during synthesis is often necessary to prevent side reactions. For instance, tert-butoxycarbonyl (BOC) or DiBOC protecting groups are used on amines, followed by deprotection under acidic or basic conditions after coupling.

Use of Novel Intermediates and Solid Dispersions

Recent patented processes describe novel intermediates such as 1,3-thiazol-5-ylmethyl derivatives and their salts, which are useful for preparing complex molecules including 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine analogs. These intermediates facilitate better control over stereochemistry and yield.

Solid dispersions with pharmaceutically acceptable carriers like microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), or polyvinylpyrrolidone (PVP) have been developed to improve compound stability and bioavailability during preparation and formulation stages.

Reaction Conditions and Solvent Systems

Typical reaction conditions include:

  • Use of methanol, dichloromethane, toluene, or ethyl acetate as solvents.
  • Temperature control ranging from 5°C to 85°C depending on the step.
  • Acidic or basic conditions for deprotection or neutralization (e.g., hydrochloric acid, potassium hydroxide, triethylamine).
  • Stirring times from minutes to several hours to ensure complete reaction.

Purification Techniques

Purification involves:

  • Filtration and washing with solvents such as toluene or dichloromethane.
  • Solvent removal by rotary evaporation (e.g., Buchi Rotavapor).
  • Advanced drying techniques like spray drying, agitated thin film drying, or lyophilization.
  • Crystallization and washing to isolate pure compound.

Summary Table of Key Preparation Steps

Step Number Process Description Reagents/Conditions Outcome/Yield
1 Protection of amine groups DiBOC, triethylamine, methanol, 25-30°C Protected intermediates
2 Coupling of thiazole and imidazole units 4-(chloromethyl)-thiazole + imidazol-2-amine Formation of methylene bridge
3 Deprotection Acidic/basic conditions (HCl, KOH) Free amine compound
4 Purification Filtration, solvent extraction, drying Pure this compound
5 Solid dispersion formulation (optional) MCC, HPMC, PVP carriers Improved stability and bioavailability

Research Findings and Optimization

  • The use of DiBOC as an amino-protecting group provides high selectivity and ease of removal, enhancing overall yield.
  • Temperature control is critical; for example, coupling reactions at 25-30°C prevent decomposition of sensitive intermediates.
  • Solvent choice impacts purity; dichloromethane and toluene are preferred for extraction and washing steps.
  • Solid dispersion techniques improve pharmaceutical properties without compromising chemical integrity.
  • The synthetic route can be adapted to green chemistry principles by minimizing hazardous solvents and optimizing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. The thiazole moiety is particularly associated with antibacterial and antifungal activities. Studies have shown that derivatives of imidazole, similar to 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine, possess anti-inflammatory and anticancer properties as well.

Mechanism of Action
Interaction studies utilizing molecular docking simulations and in vitro assays have been employed to understand how this compound binds to various biological targets. These investigations elucidate its potential therapeutic benefits by revealing its mechanism of action against specific enzymes or receptors involved in disease processes.

Structural Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structure Type Key Features
MetronidazoleImidazole derivativeAntimicrobial properties
ClotrimazoleImidazole derivativeAntifungal activity
Thiamine (Vitamin B1)Thiazole derivativeEssential nutrient with metabolic functions
RitonavirThiazole derivativeAntiviral agent used in HIV treatment

The dual-ring structure of this compound enhances its chemical reactivity and broadens its spectrum of biological activity compared to compounds containing only one of these rings.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

In Vitro Assays
In vitro assays demonstrated that this compound significantly inhibited the growth of fungal pathogens. The compound was tested alongside standard antifungal agents, showing comparable or enhanced efficacy.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Bioactivity Comparison

  • Antimicrobial Activity : Benzimidazole-thiazole hybrids (e.g., 4-(1H-benz[d]imidazol-2-yl)-1,3-thiazol-2-amines) show MIC values comparable to streptomycin against Gram-positive bacteria . The target compound’s thiazole-methyl group may similarly disrupt microbial cell membranes or enzyme function.
  • Anticancer Activity : 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine (IC₅₀ ~10 µM in certain cancer lines) suggests that thiazole-imidazole hybrids inhibit proliferation via kinase or topoisomerase inhibition .
  • Receptor Modulation: 2-Aminoimidazoles with sulfonamide groups (e.g., ) exhibit nanomolar affinity for 5-HT6R, highlighting the scaffold’s versatility in CNS drug design.

Physicochemical Properties

  • Solubility : The thiazole group in the target compound may reduce aqueous solubility compared to hydroxyl- or amine-substituted analogs (e.g., 9w and 9p in ).
  • Basicity: 2-Aminoimidazoles generally have pKa values ~7–9, but the thiazole’s electron-withdrawing effect could lower basicity, affecting ionization and membrane permeability .

Biological Activity

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that integrates both imidazole and thiazole rings. This structural combination is significant as both moieties are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique chemical properties arising from this dual-ring structure make it a candidate for further pharmaceutical exploration.

Chemical Structure and Synthesis

The compound features a five-membered imidazole ring containing two nitrogen atoms and a thiazole ring that includes sulfur and nitrogen. The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Imidazole Ring : Often involves condensation reactions with aldehydes and ammonia.
  • Final Coupling : The thiazole and imidazole rings are combined to produce the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole moiety is particularly noted for its antibacterial and antifungal effects. For instance, derivatives of thiazole have been shown to be effective against various bacterial strains, while imidazole derivatives contribute to antifungal activities .

Compound NameStructure TypeKey Features
MetronidazoleImidazole derivativeAntimicrobial properties
ClotrimazoleImidazole derivativeAntifungal activity
RitonavirThiazole derivativeAntiviral agent used in HIV treatment

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, derivatives with similar structures have demonstrated antiproliferative activity against several cancer cell lines. A study reported that compounds with structural similarities showed IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells .

Recent findings suggest that the unique combination of imidazole and thiazole rings enhances the cytotoxicity of these compounds by increasing their binding affinity to biological targets involved in cancer progression .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Study : A novel series of thiazole-integrated compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Study : Compounds derived from thiazole exhibited potent cytotoxicity against murine leukemia and human cancer cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.
  • Receptor Binding : Molecular docking studies suggest strong binding affinities to receptors associated with inflammation and cancer progression.

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